3-Phenyl-4-(trifluoromethyl)pyridine

Description

Historical Context and Structural Classification

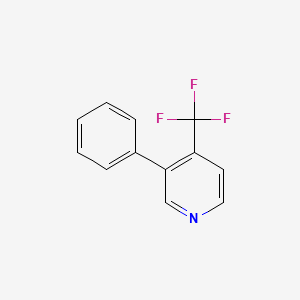

3-Phenyl-4-(trifluoromethyl)pyridine (CAS 1806299-81-9) emerged as a structurally distinct member of the trifluoromethylpyridine (TFMP) family during the early 21st century, coinciding with advancements in fluorination methodologies and cross-coupling reactions. Its synthesis leverages strategies developed for TFMP derivatives, such as halogen-exchange reactions and palladium-catalyzed Suzuki-Miyaura couplings, which became prominent in the 1990s. Structurally, the compound features a pyridine ring substituted at the 3-position with a phenyl group and at the 4-position with a trifluoromethyl (-CF₃) group. This arrangement creates a planar heterocyclic core with electron-withdrawing (-CF₃) and aromatic (phenyl) substituents, influencing its electronic and steric properties.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.19 g/mol |

| IUPAC Name | This compound |

| SMILES | FC(C1=C(C=CC=N1)C2=CC=CC=C2)(F)F |

The compound’s classification as a mono-fluorinated heterocycle places it within a broader category of agrochemical and pharmaceutical intermediates, where trifluoromethyl groups enhance bioactivity and metabolic stability.

Position within Trifluoromethylpyridine (TFMP) Chemical Family

Within the TFMP family, this compound occupies a unique niche due to its substitution pattern. Unlike commercial analogs like fluazifop-butyl (a herbicide with -CF₃ at pyridine’s 2-position), this compound’s -CF₃ group at the 4-position adjacent to the phenyl ring creates distinct electronic effects. Such positional isomerism impacts dipole moments, lipophilicity (LogP ≈ 3.2), and intermolecular interactions, making it a candidate for catalytic applications and ligand design.

Comparative analysis with related TFMP derivatives reveals key differences:

Significance in Organofluorine Chemistry

The incorporation of fluorine into this compound exemplifies principles central to organofluorine chemistry. The -CF₃ group’s strong electron-withdrawing effect (-I) lowers the pyridine ring’s electron density, increasing resistance to oxidative degradation. Additionally, fluorine’s high electronegativity (3.98) and low polarizability contribute to the compound’s thermal stability (decomposition >250°C) and hydrophobic character, critical for membrane penetration in bioactive molecules.

Key physicochemical impacts include:

- Bond Strength : The C-F bond (480 kJ/mol) stabilizes the molecule under harsh conditions.

- Dipole Moment : The -CF₃ group induces a dipole of ~1.41 D, favoring interactions with polar biological targets.

- Lipophilicity : Increased LogP enhances solubility in non-aqueous media, advantageous for catalytic applications.

Nomenclature and Identification Parameters

The compound’s systematic IUPAC name, This compound , reflects its substitution pattern. Alternative identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1806299-81-9 |

| InChIKey | WUJAGPLHYRLRQI-UHFFFAOYSA-N |

| MDL Number | MFCD28802214 |

Spectroscopic characterization relies on:

- NMR : ¹⁹F NMR signals at δ -62 to -65 ppm for -CF₃.

- Mass Spectrometry : Molecular ion peak at m/z 223.1 (M⁺).

- IR Spectroscopy : C-F stretching vibrations near 1,150 cm⁻¹.

These parameters ensure precise identification in synthetic and analytical workflows, underscoring the compound’s role in advancing fluorinated heterocycle research.

Properties

IUPAC Name |

3-phenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-6-7-16-8-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICFUBOAGFZEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure (Patent CN1263094A)

- Step 1: Activation of zinc or magnesium powder in aprotic solvents (tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide, etc.) with trialkylchlorosilane or bromosilane at 50–80°C.

- Step 2: Dropwise addition of 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one and 2-haloalkylnitrile to form an allyl alcohol intermediate via carbonyl addition.

- Step 3: Without isolation, the intermediate is reacted with phosphorus pentachloride (PCl5) and/or hydrochloric acid (HCl) to cyclize and form the 4-trifluoromethylpyridine compound.

- Step 4 (optional): Hydrolysis and ring closure can yield 2-hydroxy-4-trifluoromethylpyridine, which can be further converted to 2-chloro-4-trifluoromethylpyridine by PCl5 treatment.

This method offers mild reaction conditions (normal pressure, 50–80°C), high selectivity, and relatively high yields (40–80%) with fewer by-products, making it suitable for industrial scale.

Representative Reaction Conditions and Yields

| Example | Metal Reagent | Trialkylhalosilane | Solvent | Temp (°C) | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Zn | (CH3)3SiCl | THF | Reflux | 3 h + 2 h HCl reflux | 2-Hydroxy-4-trifluoromethylpyridine | 80 |

| 2 | Zn | (CH3)3SiCl | DMF | 60 | 3 h + 5 h PCl5 reaction | 2-Chloro-4-trifluoromethylpyridine | 84.3 |

| 3 | Zn | (CH3)3SiCl | DMF | 60 | 3 h + HCl gas treatment | 2-Chloro-4-trifluoromethylpyridine | 44 |

| 4 | Zn | (CH3)3SiCl | DMF | 60 | 3 h + PCl5 + HCl gas treatment | 2-Chloro-4-trifluoromethylpyridine | 61.5 |

Note: Variations in solvents (THF, DMF), metal reagents (Zn, Mg, Zn-Ag, Zn-Cu), and trialkylhalosilanes ((CH3)3SiCl, (CH3)3SiBr) affect yields and reaction times.

Another approach involves the direct substitution of halopyridines (bromo- or iodo-substituted) with trifluoromethylating agents such as trifluoromethyl copper complexes. This method is useful for late-stage functionalization and allows the introduction of the trifluoromethyl group onto pre-formed pyridine rings bearing other substituents like phenyl groups.

Palladium-Catalyzed Cross-Coupling Followed by Trifluoromethylation

- Starting from 2-bromo-3-(trifluoromethyl)pyridine, palladium-catalyzed Suzuki coupling with arylboronic acids (e.g., phenylboronic acid) yields 3-phenyl-4-(trifluoromethyl)pyridine derivatives.

- Subsequent oxidation or functional group manipulations can be performed to obtain the target compound.

- Yields of the coupling step are typically high (up to 95%).

Chlorine/Fluorine Exchange Using Trichloromethylpyridines

This industrial method involves:

- Chlorination of methylpyridines to form trichloromethylpyridines.

- Vapor-phase fluorination of these intermediates to replace chlorine atoms with fluorine, yielding trifluoromethylpyridines.

- The process uses a catalyst fluidized-bed reactor and requires high temperatures (300–400°C).

- It is effective for large-scale production but involves harsh conditions and toxic reagents.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Pyridine ring construction | 1,1,1-Trifluoro-4-alkoxy-3-alkylbuten-2-one + 2-haloalkylnitrile | Zn/Mg, trialkylhalosilane, PCl5/HCl, 50-80°C | Mild conditions, scalable, selective | Requires metal activation, multi-step | 40–80 |

| Direct trifluoromethylation | Halopyridines (e.g., 2-bromo-3-(trifluoromethyl)pyridine) + arylboronic acid | Pd catalyst, trifluoromethyl copper reagents | High selectivity, late-stage functionalization | Requires expensive catalysts, sensitive reagents | Up to 95 |

| Chlorine/fluorine exchange (vapor phase) | Methylpyridines → trichloromethylpyridines | Catalyst fluidized-bed reactor, high temp (300–400°C) | Industrial scale, well-established | Harsh conditions, toxic reagents, complex purification | Variable |

Research Findings and Industrial Relevance

- The cyclocondensation and carbonyl addition methods using trifluoromethylated building blocks have been patented and optimized for industrial production, offering a balance between yield, selectivity, and operational safety.

- Direct trifluoromethylation methods have expanded the scope of functionalized TFMP derivatives, including 3-phenyl substitution, with high yields and purity, suitable for pharmaceutical applications.

- Vapor-phase fluorination remains a cornerstone for large-scale agrochemical intermediate production but is less favored for complex substituted derivatives due to harsh conditions and by-product formation.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions on the pyridine ring. For instance, nitration and halogenation reactions predominantly occur at the para position relative to the trifluoromethyl group. This regioselectivity arises from the meta-directing effect of the trifluoromethyl substituent combined with steric hindrance from the phenyl group.

Key Observations :

-

Sulfonation reactions yield sulfonic acid derivatives at the 2-position of the pyridine ring.

-

Bromination under mild conditions produces 5-bromo-3-phenyl-4-(trifluoromethyl)pyridine with >80% selectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are extensively used to functionalize this compound. The trifluoromethyl group enhances stability during catalytic cycles, while the phenyl substituent modulates electronic effects.

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in 1,4-dioxane at 80°C yields biaryl derivatives. A representative example:

| Substrate | Catalyst | Yield (%) | Product |

|---|---|---|---|

| 3-Phenyl-4-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | 92 | 3-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridine |

This reaction proceeds via oxidative addition of the C–Br bond (if present) to palladium, followed by transmetallation and reductive elimination .

Cyclocondensation Reactions

The compound participates in cyclocondensation with trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate, to form fused heterocycles. For example:

Reaction with Ethyl Trifluoroacetate :

-

Temperature: 120°C

-

Solvent: Toluene

-

Product: 2-Trifluoromethyl-imidazo[1,2-a]pyridine derivatives in 65–78% yield .

This method is critical for synthesizing agrochemical intermediates like fluazifop and haloxyfop .

Catalytic Fluorination and Chlorination

Vapor-phase reactions enable selective fluorination/chlorination of the pyridine ring. A fluidized-bed reactor setup achieves high yields of polychlorinated trifluoromethylpyridines:

Reaction Conditions and Outcomes :

| Substrate | Temperature (°C) | Major Product (Yield, GC PA%) | Minor Product (Yield, GC PA%) |

|---|---|---|---|

| 3-Picoline | 380 | 2,5-CTF (64.1%) | 2,3,5-DCTF (19.1%) |

| 2,4-Lutidine | 420 | CBTF (78.8%) | DCBTF (13.0%) |

CTF = Chloro(trifluoromethyl)pyridine; CBTF = Chloro-bis(trifluoromethyl)pyridine .

Cobalt-Catalyzed Cyclization

Cobalt(I) complexes facilitate [4+2] cycloaddition with alkynes, forming α-trifluoromethylated pyridines. A representative reaction:

| Substrate (Diyne) | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2E (R₄=Me) | CoBr₂(dppe) | 3aE (Regioisomer) | 78 |

| 2F (R₄=Ph) | CoBr₂(dppe) | 3aF’ (Regioisomer) | 52 |

This method avoids steric repulsion between substituents and leverages the electron-withdrawing effect of CF₃ for regiocontrol .

Mechanistic Insights

-

Electrophilic Substitution : The trifluoromethyl group deactivates the ring but directs electrophiles to the 2- and 6-positions via resonance and inductive effects.

-

Cross-Coupling : Oxidative addition is rate-determining, with electron-deficient aryl halides reacting faster .

-

Cyclocondensation : Proceeds through a six-membered transition state, stabilized by π-π interactions between the phenyl group and catalyst .

Scientific Research Applications

Agrochemical Applications

Pesticide Development

The trifluoromethyl group in 3-Phenyl-4-(trifluoromethyl)pyridine enhances the biological activity of agrochemicals. Trifluoromethylpyridine derivatives are commonly used for crop protection against pests and diseases. For instance, Fluazifop-butyl was the first derivative to enter the agrochemical market, leading to the development of over 20 new products with ISO common names .

Case Study: Herbicide Efficacy

A study highlighted the effectiveness of trifluoromethylpyridine derivatives in inhibiting the Nicotiana tabacum protoporphyrinogen oxidase enzyme, which is crucial for controlling weed species. The compound demonstrated significant herbicidal activity, with IC50 values indicating potent inhibition .

Pharmaceutical Applications

Drug Development

this compound and its derivatives have been explored for their potential as pharmaceutical agents. The unique properties imparted by the trifluoromethyl group contribute to enhanced efficacy and selectivity in drug design. Several derivatives have received market approval, with ongoing clinical trials for new candidates .

Case Study: Anticancer Properties

Research into the anticancer efficacy of trifluoromethyl-pyridine derivatives has shown promising results. For example, a specific derivative exhibited significant cytotoxicity against various cancer cell lines, demonstrating its potential as an anticancer agent.

Chemical Synthesis

Synthesis Techniques

The synthesis of this compound typically involves several methods, including chlorination and fluorination processes. These methods are crucial for producing various derivatives with tailored properties for specific applications .

| Synthesis Method | Description | Yield |

|---|---|---|

| Chlorination | Direct chlorination of 3-picoline followed by fluorination | High |

| Aromatic Chlorination | Subsequent nuclear chlorination on the pyridine ring | Moderate |

| Cyclo-condensation | Synthesis from trifluoromethyl building blocks | Variable |

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(trifluoromethyl)pyridine is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring significantly impacts biological activity and stability:

- 4-Trifluoromethyl vs. 3-Trifluoromethyl Derivatives: In neuroprotective studies, 3-(aminomethyl)-6-(trifluoromethyl)pyridine (9f) exhibited 82% cell viability at 3 μM, comparable to 3-Phenyl-4-(trifluoromethyl)pyridine derivatives . However, 4-methyl analogues (e.g., 9i) showed enhanced cell viability (136%) but degraded in solvent after four days, highlighting stability challenges . In antibacterial studies, the position of the trifluoromethyl group (3- vs. 4-) on pyridine had minimal impact on MurA enzyme inhibition, suggesting target-dependent effects .

- Electron-Withdrawing vs. Electron-Donating Groups :

- 4-Trifluoromethoxy benzylamine (9g) and 4-thio-(trifluoromethyl) benzylamine (9h) retained moderate activity (79–81% viability) but scored poorly in myeloperoxidase (MPO) assays, indicating reduced drug-likeness .

- Methoxy substituents (e.g., 3-methoxy derivative 9l) increased activity to 87%, demonstrating tolerance for electron-donating groups .

Physicochemical Properties

Key data for selected compounds:

- Melting Points : Pyridine derivatives with bulkier substituents (e.g., 4-chlorophenyl) exhibit higher melting points (268–287°C), influencing solubility and formulation .

- Synthetic Yields : Substituted pyridines with nitro or bromo groups showed moderate yields (67–81%), reflecting synthetic challenges with electron-deficient rings .

Key Research Findings and Contradictions

- Positional Flexibility : While 3- vs. 4-trifluoromethyl substitution had negligible effects in antibacterial studies , neuroprotective activity varied significantly with substituent position .

- Stability vs. Activity Trade-offs : 4-Methyl derivatives (e.g., 9i) promoted cell proliferation but faced stability issues, underscoring the need for balanced design .

Biological Activity

3-Phenyl-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition effects, supported by data tables and relevant case studies.

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a phenyl group and a trifluoromethyl group at the 4-position, which contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research has demonstrated that derivatives of trifluoromethyl-substituted pyridines exhibit significant anticancer activity. A study evaluated various compounds against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), DU145 (prostate cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives showed promising bioactivity at micromolar concentrations.

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 5i | A549 | 2.5 | Significant inhibition |

| 6e | MCF7 | 1.8 | High potency |

| 5i | DU145 | 3.0 | Moderate inhibition |

| 6e | HeLa | 2.2 | Effective against cell proliferation |

These findings suggest that the trifluoromethyl group plays a crucial role in enhancing the anticancer properties of these compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a recent study, derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced antibacterial activity.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

The presence of the trifluoromethyl group was correlated with increased lipophilicity, which may enhance membrane penetration and contribute to the observed antimicrobial effects .

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that trifluoromethyl-substituted pyridines can act as potent inhibitors for various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). These enzymes are critical targets in the treatment of neurodegenerative diseases and inflammation.

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 10.4 |

| Compound E | COX-2 | 5.4 |

The inhibition potency was attributed to strong interactions between the fluorine atoms and enzyme residues, enhancing binding affinity .

Case Studies

- Anticancer Efficacy : A study focusing on the anticancer activity of various trifluoromethyl-pyridine derivatives highlighted compound 6e's effectiveness against MCF7 cells, leading to further exploration in clinical settings.

- Antimicrobial Testing : Another research effort synthesized derivatives that showed significant antibacterial activity against S. aureus, suggesting potential applications in treating resistant infections.

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-4-(trifluoromethyl)pyridine, and what are their mechanistic considerations?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 2-Chloro-4-(trifluoromethyl)pyridine, CAS 18154571) can undergo Suzuki-Miyaura coupling with phenylboronic acids to introduce the phenyl group . Reaction conditions (e.g., Pd catalysts, base selection, and solvent polarity) must be optimized to avoid dehalogenation side reactions. Evidence from fluorinated pyridine syntheses suggests that anhydrous DMF at 80–100°C with Pd(PPh₃)₄ as a catalyst yields >70% efficiency .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related compounds like 7-Benzyl-3-(4-fluorophenyl)-tetrahydropyridine derivatives (R factor = 0.069) . Complementary techniques include:

Q. How can reaction conditions be optimized to minimize by-products during trifluoromethyl group introduction?

- Methodological Answer : Trifluoromethylation via Ruppert-Prakash reagent (TMSCF₃) or Langlois’ reagent (CF₃SO₂Na) requires strict control of temperature and stoichiometry. For example, excess CF₃SO₂Na in acetonitrile at 70°C with CuI catalysis minimizes competing aryl-CF₃ bond cleavage . Post-reaction purification via silica chromatography (hexane:EtOAc gradient) effectively isolates the target compound .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

- Methodological Answer : Contradictory NOEs may arise from conformational flexibility or impurities. Strategies include:

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can calculate pKa values and hydrolysis pathways. For example, trifluoromethyl groups increase resistance to acidic hydrolysis compared to methyl analogues. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, ethanol) further predict aggregation behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.